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(Z)-6-Octen-2-one

Cat. No.: B14441906
M. Wt: 126.20 g/mol
InChI Key: FPXPWFLCGOFSTQ-ARJAWSKDSA-N
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Description

Significance and Evolving Research Trajectories of (Z)-6-Octen-2-one Investigations

The significance of this compound stems primarily from its role as a semiochemical, a chemical messenger that mediates interactions between organisms. Research trajectories are increasingly focused on elucidating these precise ecological functions. In entomology, it has been identified as a key pheromonal component. For instance, it is one of three electrophysiologically active compounds found in volatiles from sand used for oviposition by the desert locust, Schistocerca gregaria. icipe.org The presence of this compound in these volatiles suggests it helps mediate oviposition aggregation behavior in this species. icipe.org

In plant science, this compound is studied as a VOC emitted by various plant species, such as Scorzonera laciniata. plantaedb.com Research is exploring the role of such compounds in plant defense and communication. Studies on tomato plants (Solanum lycopersicum) have shown that the emission of specific VOCs, including ketones like 6-methyl-2-heptanone, can be altered in response to treatment with beneficial fungi like Trichoderma virens, particularly when the plant is challenged by a pathogen such as Botrytis cinerea. mdpi.com This suggests a potential role for related ketones in complex plant-microbe-pathogen interactions.

Historical Context and Foundational Discoveries in this compound Research

The study of unsaturated ketones and their isomers has been a part of organic chemistry for many decades, with early synthesis records for related compounds like 7-Octen-2-one dating back to the 1970s and 1980s. nmppdb.com.ng However, the specific investigation of this compound as a biologically active molecule is a more recent development, largely driven by technological progress in analytical chemistry.

The broader historical context for this research lies in the field of chemical ecology, which began in earnest with the identification of the first insect sex pheromone, bombykol, in the 1950s. scielo.br This foundational work established the concept of chemical signaling and spurred the search for other semiochemicals in insects, plants, and microbes.

The discovery and identification of trace volatile compounds like this compound became feasible with the refinement of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). scielo.org.mx A pivotal moment in the specific research of this compound was its identification in 1999 as an oviposition-mediating pheromone for the desert locust, which was accomplished using a combination of GC-MS and Gas Chromatography-Electroantennographic Detection (GC-EAD), a technique that directly measures an insect antenna's response to specific volatile compounds. icipe.org This discovery highlighted the compound's ecological importance and established a key reference point for subsequent studies.

Interdisciplinary Relevance and Broad Academic Impact of this compound Studies

The study of this compound has a distinct interdisciplinary character, with significant impact across several academic fields.

Entomology and Chemical Ecology : The compound is of great interest as a pheromone that influences insect behavior. Its identification as one of the active components mediating oviposition in the gregarious desert locust (Schistocerca gregaria) provides a clear example of its role in insect communication. icipe.org Research in this area contributes to a broader understanding of how chemical cues regulate complex social behaviors in insects.

Plant and Fungal Biology : As a volatile organic compound, this compound is part of the chemical "language" of plants and fungi. It has been identified in the plant Scorzonera laciniata and its production has been observed in organisms from the genus Ascocoryne. plantaedb.comnih.gov The emission of related ketones by plants can be influenced by interactions with microorganisms, pointing to a role in ecological networks involving plant health and defense. mdpi.com

Food Science and Technology : In food science, this compound is relevant as an aroma-active compound. Its presence has been confirmed in herring milt hydrolysate, where it is considered a specific and potent odorant. mdpi.com It is also detected in various lentil and pea-based foods, where it can contribute to characteristic flavor profiles. researchgate.netnih.gov Understanding the formation and perception of such compounds is crucial for managing off-flavors and enhancing the sensory properties of food products.

Analytical Chemistry : The investigation of this compound relies heavily on and contributes to the advancement of analytical techniques. The need to detect and identify this trace compound in complex mixtures from insects, plants, or food has driven the application of sophisticated methods like GC-MS, GC-EAD, and comprehensive two-dimensional gas chromatography (GC×GC). icipe.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound This table provides a summary of the key chemical identifiers and properties for the compound this compound.

PropertyValueSource(s)
IUPAC Name (6Z)-oct-6-en-2-one plantaedb.com
Molecular Formula C₈H₁₄O plantaedb.comnist.gov
Molecular Weight 126.20 g/mol plantaedb.comnist.gov
CAS Registry Number 74810-53-0 nist.gov
InChI Key FPXPWFLCGOFSTQ-ARJAWSKDSA-N plantaedb.comnist.gov
Isomeric SMILES C/C=C\CCCC(=O)C plantaedb.com
Topological Polar Surface Area 17.10 Ų plantaedb.com
XlogP 1.60 plantaedb.com

Table 2: Selected Research Findings on this compound This table highlights key studies where this compound was identified, detailing the context, analytical methods used, and the reported significance.

Organism / MatrixAnalytical Method(s)Noted Significance / RoleReference
Desert Locust (Schistocerca gregaria)Gas Chromatography-Electroantennographic Detection (GC-EAD), Gas Chromatography-Mass Spectrometry (GC-MS)Identified as one of three electrophysiologically active compounds mediating oviposition aggregation. icipe.org
Herring Milt HydrolysateGas Chromatography-Olfactometry (GC-O), Gas Chromatography-Mass Spectrometry (GC-MS)Identified as a specific and potent odor-active compound in the hydrolysate. mdpi.com
Scorzonera laciniata (a plant species)Not specified in abstractListed as a known constituent of the plant. plantaedb.com
Pea PreparationsGas Chromatography-Olfactometry (GC-O)Detected as a compound contributing a "green" aroma note. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B14441906 (Z)-6-Octen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-oct-6-en-2-one

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3/b4-3-

InChI Key

FPXPWFLCGOFSTQ-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CCCC(=O)C

Canonical SMILES

CC=CCCCC(=O)C

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Ecological Distribution of Z 6 Octen 2 One

Identification and Characterization of (Z)-6-Octen-2-one in Biological Systems

The presence of this compound has been documented in a limited range of biological contexts, spanning the plant and animal kingdoms. Its identification is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile compounds within a sample.

This compound has been identified as a volatile compound in a select number of plant species. Scientific literature confirms its presence in the plant Scorzonera laciniata, a species of black salsify. plantaedb.com Additionally, the compound was detected during the analysis of volatile components in oriental melon fruit, although the specific isomeric form was not detailed in the study. peerj.com It has also been perceived in a hydrolysate of herring milt, though its origin in this context—whether from the marine product itself or as a result of processing—is not definitively established. mdpi.com

Table 1: Documented and Potential Plant-Derived Sources of 6-Octen-2-one

Species/SourceCommon NameFindingReference
Scorzonera laciniataCutleaf Viper's-grassProven to contain this compound. plantaedb.com
Cucumis meloOriental Melon6-Octen-2-one (isomer not specified) was detected as a volatile compound. peerj.com
Herring Milt HydrolysateN/AThis compound was perceived by a sensory panel. mdpi.com

Fungi and other microorganisms are well-known producers of a wide array of volatile organic compounds, including many eight-carbon (C8) ketones and alcohols that contribute to their characteristic odors. annualreviews.orgresearchgate.net The most common and well-studied of these is 1-octen-3-ol (B46169), often called "mushroom alcohol," which is produced by numerous fungal species through the breakdown of linoleic acid. annualreviews.orgresearchgate.net While the production of related C8 ketones like 3-octanone (B92607) and 1-octen-3-one (B146737) is also documented in various fungi, direct evidence for the specific production of this compound by microbial or fungal species is not prominent in the reviewed scientific literature. mdpi.commdpi.com

In the animal kingdom, ketones frequently serve as chemical signals or pheromones, particularly in insects. oup.com These compounds are typically produced in exocrine glands and released to elicit specific behaviors in other individuals of the same species. cabidigitallibrary.org While a variety of methyl ketones and other unsaturated ketones have been identified as pheromones in numerous insect species, direct identification of this compound as a specific animal-derived emission or pheromone is not found in the surveyed literature.

However, structurally related compounds are known to be significant. For instance, the aggregation pheromone of the Colorado potato beetle (Leptinotarsa decemlineata) is (S)-1,3-dihydroxy-3,7-dimethyl-6-octen-2-one, a more complex derivative that shares the 6-octen-2-one backbone. kaznu.kzresearchgate.net Other examples of related ketones in insects highlight the importance of this chemical class in their communication.

Table 2: Examples of Structurally Related Ketones Found in Insects

Compound NameInsect SpeciesFunctionReference
(S)-1,3-Dihydroxy-3,7-dimethyl-6-octen-2-oneLeptinotarsa decemlineata (Colorado potato beetle)Aggregation Pheromone kaznu.kzresearchgate.net
(Z)-7-Tetradecen-2-oneExomala orientalis (Oriental beetle)Pheromone Component uni-bayreuth.de
3-OctanoneMyrmicine antsAlarm Pheromone oup.com
4,6-Dimethyl-4-octen-3-one (Manicone)Manica species (Ants)Alarm Pheromone oup.com

Elucidation of Biosynthetic Pathways for this compound

While the precise biosynthetic pathway for this compound has not been fully elucidated, its formation can be inferred from established biochemical routes for similar volatile compounds, such as other unsaturated ketones and alcohols. These pathways typically originate from the metabolism of fatty acids.

The biosynthesis of C8 volatile compounds in many organisms, including plants and fungi, is initiated from fatty acids, primarily linoleic or linolenic acid. researchgate.net The formation of methyl ketones like 6-octen-2-one is generally understood to occur via the β-oxidation of fatty acids. uni-bayreuth.de In this process, a β-ketoacyl intermediate is formed, which can then be hydrolyzed and undergo decarboxylation to yield a methyl ketone. uni-bayreuth.de

The introduction of the double bond at the C6 position likely involves the lipoxygenase (LOX) pathway. In this pathway, LOX enzymes catalyze the dioxygenation of unsaturated fatty acids to produce fatty acid hydroperoxides. researchgate.net These hydroperoxides are then cleaved by a hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme, to generate shorter-chain aldehydes and other fragments. researchgate.net For this compound, a precursor would need to undergo β-oxidation, decarboxylation, and desaturation steps to arrive at the final structure. The biosynthesis of the well-known fungal volatile 1-octen-3-ol, for example, proceeds from linoleic acid via a 10(S)-hydroperoxide intermediate formed by a dioxygenase enzyme. nih.gov

Table 3: Proposed General Biosynthetic Pathway for Unsaturated Methyl Ketones

StepProcessKey Enzymes (Examples)Precursors / IntermediatesProducts
1Fatty Acid OxidationAcyl-CoA OxidaseFatty Acyl-CoAEnoyl-CoA
2HydrationEnoyl-CoA HydrataseEnoyl-CoAβ-Hydroxyacyl-CoA
3Dehydrogenation3-Hydroxyacyl-CoA Dehydrogenaseβ-Hydroxyacyl-CoAβ-Ketoacyl-CoA
4Decarboxylationβ-Ketoacyl-CoA Thiolase / Decarboxylaseβ-Ketoacyl-CoAMethyl Ketone
5DesaturationLipoxygenase (LOX), DesaturaseFatty AcidUnsaturated Fatty Acid / Hydroperoxide

The biosynthesis of any secondary metabolite is a tightly regulated process at the genetic level, involving the controlled expression of the necessary enzymes. Although the specific genes responsible for producing this compound have not been identified, the regulation can be understood by examining related pathways.

In bacteria, the biosynthesis of unsaturated fatty acids is controlled by transcriptional regulators like the FabR repressor, which modulates the expression of the fabA and fabB genes required for creating double bonds. researchgate.netnih.gov In fungi, the production of secondary metabolites is often governed by clusters of genes that are co-regulated by specific transcription factors. mdpi.com

In plants, the expression of genes encoding key enzymes in the LOX pathway, such as lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH), is crucial for the production of volatile compounds. peerj.comresearchgate.net The expression of these genes can be influenced by developmental cues and environmental stresses. Therefore, the biosynthesis of this compound in an organism like Scorzonera laciniata would likely be dependent on the regulated expression of a specific set of genes for fatty acid modifying enzymes.

Comparative Analysis of this compound Biosynthesis Across Diverse Taxa

The biosynthesis of C8 unsaturated ketones like this compound has been a subject of interest, particularly in insects and fungi. While the precise pathways can vary, they generally involve the oxidative cleavage of fatty acids.

In the desert locust, Schistocerca gregaria, this compound is a component of a pheromone blend that influences oviposition behavior and the gregarization of hatchlings. annualreviews.orgnih.govicipe.org Research suggests that this ketone is likely secreted into the sand during oviposition. annualreviews.org The compound has been detected in significant amounts in the eggs from gregarious females and in the extracts of their accessory glands, pointing to this as a potential source. nih.govicipe.org The biosynthesis is thought to involve the breakdown of fatty acid precursors.

In the fungal kingdom, the biosynthesis of related C8 volatiles, such as 1-octen-3-ol, is well-documented and often originates from the enzymatic oxidation of linoleic acid. mdpi.comresearchgate.net For instance, in the mushroom Agaricus bisporus, a multifunctional fatty acid dioxygenase and hydroperoxide lyase are responsible for producing 1-octen-3-ol from linoleic acid. mdpi.com While not specifically detailing the pathway for this compound, this provides a model for how similar C8 compounds are synthesized in fungi. It is plausible that a similar enzymatic cascade involving lipoxygenases and hydroperoxide lyases acting on unsaturated fatty acid precursors leads to the formation of this compound in various fungal species.

The table below summarizes the known and proposed biosynthetic origins of this compound and related C8 compounds in different taxa.

TaxonPrecursor(s)Key Enzymes/ProcessesBiosynthetic Product(s)
Schistocerca gregaria (Desert Locust)Fatty AcidsSecretion from accessory glandsThis compound, (E,E)-3,5-octadien-2-one, (E,Z)-3,5-octadien-2-one annualreviews.orgnih.gov
Fungi (e.g., Agaricus bisporus)Linoleic AcidFatty Acid Dioxygenase, Hydroperoxide Lyase1-octen-3-ol (related C8 compound) mdpi.com

Ecological Distribution and Environmental Dynamics of this compound

The presence and persistence of this compound in the environment are dictated by its release from biological sources and its subsequent fate, including transport and degradation.

Spatial and Temporal Distribution Patterns of this compound in Ecosystems

This compound's distribution is closely tied to the organisms that produce it. In the case of the desert locust, the compound is deposited in the soil during oviposition. annualreviews.org This creates localized "hotspots" of the chemical in the sand, influencing the behavior of other locusts. The concentration of this compound and its companion ketones in the sand has been observed to increase with successive ovipositions in the same location. annualreviews.org This suggests a temporal accumulation in specific patches of the habitat, which serves to amplify the chemical signal for group oviposition and hatchling aggregation. annualreviews.orgnih.govicipe.org

Beyond insect-related ecosystems, related C8 compounds have been identified as volatile components in various plants and fungi. For example, the related compound 1-octen-3-ol is a known volatile from many mushroom species and can be an indicator of fungal presence. researchgate.net While specific data on the broad spatial and temporal distribution of this compound in diverse ecosystems like forests or agricultural fields is limited, its role as a semiochemical suggests its presence will be punctate and transient, linked to the life cycles of the producing organisms.

Environmental Fate and Degradation Mechanisms of this compound

Once released into the environment, volatile compounds like this compound are subject to various physical and chemical processes that determine their persistence. Being a volatile and medium-polarity compound, it can be removed from surfaces like sand by flushing with nitrogen gas, indicating its susceptibility to volatilization into the atmosphere. nih.govicipe.org

The degradation of similar unsaturated carbonyl compounds has been studied. For instance, processes like UV irradiation in the presence of a photocatalyst like TiO2 can lead to the degradation of various volatile compounds in oils, including unsaturated aldehydes and ketones. csic.es It is plausible that this compound in the environment could be degraded through similar abiotic pathways, such as photolysis.

The table below outlines the likely environmental fate and degradation mechanisms for this compound.

ProcessMechanismDescription
Volatilization PhysicalTransition from soil/surface to the atmosphere due to its volatile nature. nih.govicipe.org
Abiotic Degradation PhotolysisPotential degradation by sunlight, possibly accelerated by natural photocatalysts.
Biotic Degradation Microbial MetabolismBreakdown by soil microorganisms that utilize organic compounds as a carbon source.

Chemical Synthesis, Derivatization, and Analog Preparation of Z 6 Octen 2 One

Established Synthetic Methodologies for (Z)-6-Octen-2-one

The construction of the this compound scaffold can be achieved through various established organic synthesis strategies. These methods range from classical condensation reactions to modern catalytic approaches, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Control over the Z-geometry of the olefin is the paramount challenge in the synthesis of 6-octen-2-one. Several strategies have been developed to address the inherent thermodynamic preference for the E (trans) isomer in many reactions. researchgate.net

One prevalent method involves the Aldol condensation of acetaldehyde with 1-octene, typically using a base catalyst like sodium hydroxide. evitachem.com The reaction conditions, such as temperature, must be carefully controlled to favor the kinetic formation of the desired Z-isomer. evitachem.com Another common strategy is the oxidation of the corresponding alcohol, (Z)-6-octen-2-ol, using reagents like pyridinium chlorochromate (PCC) or chromium trioxide. evitachem.com This approach effectively transfers the pre-existing stereochemistry of the double bond from the alcohol precursor to the final ketone product.

More advanced catalytic methods offer superior control. A highly stereoselective and regioselective synthesis of (Z)-β,γ-unsaturated ketones has been developed using a copper-catalyzed reaction between acyl fluorides and specifically substituted 1,3-butadienyl silanes. nih.gov The nature of the silyl group on the diene substrate was found to have a significant impact on the stereochemical outcome. nih.gov For instance, the reaction of an acyl fluoride with a phenyldiemthylsilyl-substituted 1,3-diene preferentially yields the Z-isomer. nih.gov

General strategies that are broadly applicable to the formation of Z-alkenes and could be adapted for the synthesis of this compound or its precursors include:

Syn-1,2-addition to alkynes : The partial reduction of a corresponding 6-octyn-2-one precursor using catalysts like Lindlar's catalyst would yield the Z-alkene.

Z-selective olefin metathesis : This powerful reaction can form a Z-double bond by combining two smaller olefin fragments.

Modified Wittig reactions : Certain variations of the Wittig reaction, particularly those using stabilized ylides or specific reaction conditions (e.g., salt-free), can strongly favor the formation of Z-alkenes. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch While this compound itself is not chiral, the introduction of a substituent at the alpha-position (C5) would create a stereocenter, making enantioselective methods highly relevant for the synthesis of its chiral analogs.

A notable breakthrough is the development of a copper-catalyzed enantiodivergent synthesis that can selectively produce either the (Z)- or (E)-β,γ-unsaturated ketone with high enantiomeric excess (ee). nih.gov This method utilizes a chiral ligand, (R,R)-Ph-BPE, in conjunction with a silyl-substituted diene. The reaction with a Me3Si-substituted diene resulted in the Z-isomer as the major product with a 90% ee. nih.gov This demonstrates a powerful reagent-controlled approach where the chirality of the catalyst dictates the absolute configuration of the product. ethz.ch

The table below summarizes the key findings from the copper-catalyzed synthesis, illustrating the influence of the silyl group and ligand on stereoselectivity and enantioselectivity.

Diene Substrate (Silyl Group)LigandProduct Isomer (Major)Z:E RatioEnantiomeric Excess (ee)
Phenyldimethylsilyl (SiMe₂Ph)(R,R)-Ph-BPEZ>20:190%
Trimethylsilyl (Me₃Si)(R,R)-Ph-BPEZ6:190%
Triisopropylsilyl (TIPS)(R,R)-Ph-BPEE>1:2096%

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the synthesis of this compound focuses on improving efficiency and reducing environmental impact. Key areas of improvement include the use of catalytic rather than stoichiometric reagents, minimizing waste, and employing milder reaction conditions.

The shift from classical stoichiometric oxidizing agents (e.g., chromium-based reagents) to catalytic methods represents a significant green advancement. Catalytic processes, such as the copper-catalyzed synthesis described previously, reduce the generation of heavy metal waste. nih.gov Furthermore, industrial-scale production can benefit from the use of continuous flow reactors, which offer better control over reaction parameters, improve safety, and can lead to higher yields and purity, thus minimizing downstream purification waste. evitachem.com

Biocatalytic and biotechnological routes (discussed in section 3.4) are inherently aligned with green chemistry. These methods often utilize water as a solvent, operate at ambient temperature and pressure, and employ biodegradable enzymes as catalysts, drastically reducing the environmental footprint of the synthesis.

Chemical Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the literature, its structure provides clear opportunities for chemical modification to probe biological interactions. The ketone and the alkene functional groups serve as primary handles for derivatization.

Modification of the Ketone Group:

Reduction: The carbonyl can be reduced to a secondary alcohol, (Z)-6-octen-2-ol, to investigate the importance of the carbonyl oxygen as a hydrogen bond acceptor.

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can generate a variety of tertiary alcohols, allowing for the introduction of steric bulk around the C2 position.

Reductive Amination: Conversion of the ketone to an amine introduces a basic, hydrogen-bond-donating group, fundamentally altering the molecule's electronic and physical properties.

Modification of the Alkene Group:

Epoxidation: Conversion to the corresponding epoxide introduces a polar, reactive three-membered ring.

Isomerization: Synthesis of the (E)-6-Octen-2-one analog would be crucial to determine the stereochemical requirements of any biological activity.

These analogs would be instrumental in understanding how molecular shape, stereochemistry, and the electronic nature of the functional groups contribute to the compound's role as a flavor component or semiochemical.

Biotechnological and Biocatalytic Routes for this compound Production

Biotechnological methods offer a promising "natural" and sustainable alternative to chemical synthesis for producing flavor and fragrance compounds. nih.gov These routes leverage the metabolic pathways of microorganisms or the high selectivity of isolated enzymes. semanticscholar.org

One established biotechnological strategy is the use of the Ehrlich pathway in yeasts, which facilitates the bioconversion of amino acids into valuable flavor compounds like 2-phenylethanol. nih.gov A similar whole-cell fermentation or bioconversion process could potentially be engineered for the production of this compound from lipid or amino acid precursors.

The use of isolated enzymes (biocatalysis) provides even greater precision. Several classes of enzymes are relevant for the synthesis of unsaturated ketones:

Ene-Reductases (ERs): These enzymes are known to catalyze the asymmetric reduction of α,β-unsaturated compounds. While this compound is a β,γ-unsaturated ketone, an ER could be used on a conjugated precursor to set a specific stereochemistry before a subsequent isomerization step. semanticscholar.org

Transketolases (TK): This class of enzymes excels at forming carbon-carbon bonds, specifically creating α-hydroxy ketones. ucl.ac.uk An engineered TK might be used to construct the carbon backbone of a precursor molecule.

Cytochrome P450 Monooxygenases: These enzymes can perform highly chemo- and regioselective C-H bond oxidations. mdpi.com An engineered cytochrome P450 could be used for the selective hydroxylation of an octane precursor to yield (Z)-6-octen-2-ol, which can then be oxidized to the target ketone. evitachem.commdpi.com

These biocatalytic approaches are highly sought after in the flavor industry due to their ability to produce enantiomerically pure compounds under mild, environmentally friendly conditions, often leading to a product that can be labeled as "natural." semanticscholar.org

Biological Activity and Ecological Roles of Z 6 Octen 2 One in Chemical Communication

(Z)-6-Octen-2-one as a Pheromonal Component in Interspecific and Intraspecific Interactions

Pheromones are chemical signals that trigger specific behavioral or physiological responses in members of the same species (intraspecific) or sometimes different species (interspecific). The role of this compound in this context is not broadly documented, with available information pointing to specific instances rather than a widespread function.

Current scientific literature available through extensive searches does not identify this compound as a known component of any insect pheromone blend. While many related ketones and octene derivatives are established pheromones, such as the aggregation pheromone of the Colorado potato beetle, which is a dihydroxylated derivative of 3,7-dimethyl-6-octen-2-one, there is no direct evidence to assign a pheromonal function to this compound itself in insects. nih.goveuropa.euresearchgate.net

The identification of this compound in a vertebrate-derived product suggests a potential, though not fully understood, role in chemical signaling. The compound has been identified as a potent odor-active molecule in herring milt hydrolysate (HMH). mdpi.comnih.gov In studies analyzing the volatile compounds responsible for the characteristic odor of HMH, this compound was one of the key molecules perceived by a sensory panel. mdpi.com

Researchers noted that while most odor compounds in HMH were common in other fishery products, this compound was an exception, suggesting it could be a characteristic compound of this specific matrix. mdpi.comnih.gov Its presence is attributed to the degradation of lipids and/or amino acids. mdpi.com Although this finding places the compound in a vertebrate context, it is as a component of an odor profile in a processed product rather than a demonstrated semiochemical actively used for communication between living vertebrates.

Table 1: Identification of this compound in a Vertebrate-Derived Product

Source Material Identification Method Finding Reference

Allelochemical Functions of this compound in Plant-Herbivore and Plant-Pathogen Interactions

Allelochemicals are compounds produced by one organism that affect the growth, survival, or reproduction of another. This compound has been identified as a volatile component of the plant Scorzonera laciniata. plantaedb.com Species within the Scorzonera genus are known in folk medicine for various therapeutic properties, including applications for wounds and treatment of microbial infections, which points to the presence of bioactive compounds. mdpi.comacgpubs.org However, specific studies demonstrating an allelochemical function for this compound in mediating interactions between S. laciniata and its herbivores or pathogens are currently unavailable. Its presence in the plant's volatile profile could suggest a role in defense or communication, but this remains speculative without direct experimental evidence.

Antimicrobial and Antifungal Activities Attributed to this compound

There is no direct scientific evidence from the conducted searches that demonstrates or evaluates the antimicrobial or antifungal properties of this compound. While related compounds, such as certain derivatives of 3,7-dimethyloct-2-enoic acid and other ketones like 2-Octanone, have shown antifungal activity against various pathogens, these findings cannot be directly attributed to this compound. rhhz.netresearchgate.netaip.org

Mechanistic Basis of this compound's Biological Efficacy

Understanding the specific molecular interactions of a compound is key to explaining its biological effects. For this compound, this area of research is still in its infancy.

Currently, there are no experimentally proven molecular targets for this compound. However, computational predictions have been made to identify potential protein targets. These predictions are based on the chemical structure of the compound and its similarity to known ligands. It is crucial to note that these are theoretical targets and require experimental validation.

Table 2: Predicted Molecular Targets of this compound

Predicted Target Name UniProt ID Probability (%) Model Accuracy (%) Source
Nuclear factor NF-kappa-B p105 subunit P19838 92.59 96.09 plantaedb.com
Glycine transporter 2 Q9Y345 91.24 99.17 plantaedb.com
Cathepsin D P07339 84.66 98.95 plantaedb.com
DNA-(apurinic or apyrimidinic site) lyase P27695 82.74 91.11 plantaedb.com
PI3-kinase p110-alpha/p85-alpha P27986 80.94 94.33 plantaedb.com

(Data sourced from PlantaeDB, based on Super-PRED prediction software. These targets are predicted and not experimentally confirmed.)

Compound Index

Intracellular Signaling Pathways Modulated by this compound

The perception of volatile chemical cues like this compound by an organism, particularly an insect, initiates a complex sequence of intracellular events that translate the chemical signal into a neuronal response. This process, known as olfactory signal transduction, primarily occurs within specialized olfactory sensory neurons (OSNs) housed in hair-like structures called sensilla, typically located on the antennae. nih.gov While research specifically detailing the entire signaling cascade for this compound is not extensively documented, the general mechanisms for odorant perception in insects are well-established and provide a framework for understanding its activity.

The detection of volatile compounds in insects is predominantly mediated by two major families of receptor proteins located on the dendritic membrane of OSNs: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). researchgate.netmdpi.com The interaction of an odorant such as this compound with these receptors triggers a conformational change, leading to the generation of an electrical signal through two principal types of signaling pathways: a rapid ionotropic mechanism and a slower, modulatory metabotropic mechanism. researchgate.net

Ionotropic Signaling Pathway

The primary and most rapid pathway for olfactory signaling in insects is ionotropic, directly involving the odorant receptor complex acting as a ligand-gated ion channel. researchgate.netmdpi.com Insect ORs are fundamentally different from the G protein-coupled receptors (GPCRs) found in vertebrates. wikipedia.org An insect's functional olfactory receptor is a heteromeric complex, typically composed of a variable, odor-binding receptor protein (OrX) and a highly conserved co-receptor known as Orco. researchgate.netpnas.org

When this compound binds to a specific OrX subunit of the complex, it induces a conformational change that opens the channel. This allows for an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, leading to the depolarization of the cell membrane. researchgate.nettum.de This change in membrane potential generates an action potential, the electrical signal that is then transmitted to the antennal lobe of the insect's brain for processing. tum.de This mechanism allows for a very fast response to the presence of the odorant. The Orco protein is essential for the proper trafficking of the OrX to the cell membrane and for the ion channel function of the complex. pnas.org

Metabotropic Signaling Pathway

In addition to their primary role as ion channels, insect ORs can also initiate slower, secondary signaling cascades that modulate the neuron's response. This is referred to as metabotropic signaling and often involves the activation of intracellular G proteins. researchgate.net Though not the primary mode of signal generation, this pathway can influence the sensitivity and adaptation of the neuron to the stimulus. researchgate.net

Upon odorant binding, the receptor complex can activate a coupled G protein. cusabio.com This activation typically leads to the production of second messengers. Two principal G protein pathways are implicated in cellular signaling:

The Gαs/cAMP Pathway : Activation of the Gαs subunit stimulates the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cusabio.com cAMP, a second messenger, can then activate other downstream targets, such as protein kinase A (PKA), which can phosphorylate various proteins, including the ion channels themselves, to modulate their activity. cusabio.com

The Gαq/Phospholipase C Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 can trigger the release of calcium from intracellular stores, while DAG can activate protein kinase C (PKC), both of which can lead to further modulation of cellular activity. wikipedia.org

These metabotropic pathways can sensitize the receptor system, allowing for detection of very low, sub-threshold concentrations of an odorant upon repeated stimulation. researchgate.net

The table below summarizes the key molecular components involved in the primary intracellular signaling pathways generally responsible for odorant detection in insects.

Table 1: Key Components of Insect Olfactory Signaling Pathways

Component Type Primary Function in Olfactory Signaling Relevant Pathway
OrX Protein (Odorant Receptor) Binds to specific odorant molecules (e.g., this compound). Provides ligand specificity. researchgate.net Ionotropic & Metabotropic
Orco Protein (Odorant Receptor Co-receptor) Forms a heteromeric ion channel with OrX; essential for receptor function and localization. mdpi.compnas.org Ionotropic & Metabotropic
G Protein Protein (Signal Transducer) Activated by the OrX-Orco complex to initiate a second messenger cascade. researchgate.netcusabio.com Metabotropic
Adenylyl Cyclase (AC) Enzyme Catalyzes the synthesis of cAMP from ATP upon stimulation by Gαs. cusabio.com Metabotropic (cAMP)
Phospholipase C (PLC) Enzyme Catalyzes the breakdown of PIP2 into IP3 and DAG upon stimulation by Gαq. wikipedia.org Metabotropic (Phosphoinositol)
cAMP Second Messenger Activates downstream effectors like Protein Kinase A (PKA). cusabio.com Metabotropic (cAMP)

| IP3 & DAG | Second Messengers | IP3 triggers Ca²⁺ release; DAG activates Protein Kinase C (PKC). wikipedia.org | Metabotropic (Phosphoinositol) |

Neurobiology of Olfaction and Perception of Z 6 Octen 2 One

Characterization of Olfactory Receptors Responsive to (Z)-6-Octen-2-one

The perception of any odorant begins with its interaction with Olfactory Receptors (ORs), specialized proteins located on the surface of olfactory sensory neurons (OSNs). sdbonline.org In mammals, ORs are G protein-coupled receptors (GPCRs) that, upon binding an odorant, initiate a signaling cascade leading to a neural signal. mdpi.comgoogle.com The human genome contains approximately 380 functional OR genes, each encoding a receptor protein that can recognize a specific set of chemical structures. google.com While studies have investigated the responses of human ORs to complex flavors and other ketones, such as 3-octen-2-one's effect on vanilla perception, the specific human ORs that respond to this compound have not been definitively characterized. nih.gov

In insects, the olfactory system operates on a different principle. Insect ORs are not GPCRs but form a heteromeric ion channel composed of a variable, odor-specific receptor protein (OrX) and a highly conserved co-receptor known as Orco. sdbonline.orgfrontiersin.orgnih.gov When an odorant binds to the OrX subunit, it induces a conformational change that opens the channel, allowing ion influx and generating a nerve impulse. frontiersin.orgresearchgate.net The vast diversity of insect ORs allows for the detection of a wide range of chemical cues, including pheromones, host plant volatiles, and indicators of toxic environments. psu.edu Despite the identification of this compound as an electrophysiologically active compound for several insect species, the specific OrX proteins that bind this molecule have yet to be identified through methods like heterologous expression or the "empty neuron" system. annualreviews.orgplos.org The process of "de-orphanizing" receptors—matching a known receptor protein to the specific chemical it detects—is ongoing for countless compounds and species.

The tuning of olfactory receptors can range from narrowly specific, responding to only one or a few related compounds, to broadly tuned, responding to a wider range of chemicals. frontiersin.orglu.se This variation is crucial for olfactory coding, allowing for both highly sensitive detection of critical signals (like species-specific pheromones) and the ability to recognize a vast chemical space through combinatorial patterns of receptor activation. frontiersin.orglu.se

Neural Processing and Coding of this compound Signals in Olfactory Systems

Once this compound binds to an olfactory receptor and activates an OSN, the signal is transmitted to the primary olfactory processing center in the brain. sdbonline.org In insects, this structure is the antennal lobe (AL), which is functionally analogous to the olfactory bulb in vertebrates. researchgate.netbiorxiv.org The AL is organized into distinct spherical neuropils called glomeruli. researchgate.netpsu.edu In a fundamental principle of olfactory organization, all OSNs that express the same type of olfactory receptor send their axons to the same glomerulus. nih.govpsu.edu This convergence creates a stereotyped spatial map of olfactory information within the AL, where each odorant, including presumably this compound, would elicit a specific pattern of glomerular activity. researchgate.net

The neural code for an odor can be interpreted through two primary strategies:

Dedicated Channels: Some ecologically vital odors, such as certain pheromones or highly toxic substances, are processed through dedicated channels. frontiersin.org In this model, a single, highly specific receptor type detects the compound, and the corresponding glomerulus processes information primarily for that odor, leading to a direct and often innate behavioral response. frontiersin.orglu.se

Combinatorial Coding: Most odors are believed to be encoded combinatorially. frontiersin.orglu.se A single compound like this compound would likely activate a unique combination of different, more broadly tuned ORs. frontiersin.org Consequently, a specific combination of glomeruli is activated in the AL. The brain then interprets this spatial and temporal pattern of activation to identify the odor. lu.se This system allows an organism with a finite number of receptors to recognize and discriminate between a virtually limitless number of smells. lu.se

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn. researchgate.netbiorxiv.org The mushroom bodies are associated with learning and memory, while the lateral horn is thought to be involved in processing innate olfactory-driven behaviors. biorxiv.org The representation of this compound in these higher centers would ultimately determine the organism's perception and behavioral reaction to the chemical.

Electrophysiological Responses and Behavioral Assays to this compound Stimulation

The functional relevance of an olfactory cue is demonstrated through electrophysiological and behavioral experiments. Electrophysiology, particularly electroantennography (EAG) and gas chromatography coupled-electroantennographic detection (GC-EAD), directly measures the electrical response of the entire antenna or individual sensory neurons to an odorant. Behavioral assays, in turn, reveal the organism's reaction to the stimulus.

Research has shown that this compound is an active stimulant for several insect species. In a study on the desert locust, Schistocerca gregaria, this compound was identified as one of three EAG-active ketones in volatiles from sand where gregarious females had previously laid eggs. annualreviews.org Behavioral assays confirmed that the blend of these ketones enhanced oviposition by other females, suggesting it acts as a chemical cue indicating a suitable egg-laying site. annualreviews.org

Similarly, studies on flies that are pests to cattle have demonstrated electrophysiological sensitivity to this compound. Coupled GC-EAG analysis of cattle-derived volatiles showed that this compound elicited antennal responses in the face fly (Musca autumnalis) and the horn fly (Haematobia irritans). nih.gov This indicates that the compound is detected by the olfactory systems of these flies and may play a role in host location or recognition.

In humans, the perception of this compound has been noted in sensory panel studies. During an analysis of herring milt hydrolysate, this compound was one of the compounds perceived by the judges, identifying it as an odor-active compound in this food matrix. mdpi.com However, the literature lacks a clear consensus on its specific odor description. mdpi.com

Interactive Table: Research Findings on this compound Stimulation

OrganismMethodContextFindingCitation
Desert Locust (Schistocerca gregaria)GC-EADOviposition Site SelectionAntennal neurons show electrical responses to the compound. annualreviews.org
Desert Locust (Schistocerca gregaria)Behavioral AssayOviposition Site SelectionA blend containing the compound enhanced oviposition behavior. annualreviews.org
Face Fly (Musca autumnalis)GC-EAGHost-derived VolatilesElicited significant EAG activity. nih.gov
Horn Fly (Haematobia irritans)GC-EAGHost-derived VolatilesElicited significant EAG activity. nih.gov
HumanSensory Panel (GC-Olfactometry)Food Aroma (Herring Milt)Perceived by judges as an odor-active compound. mdpi.com

Comparative Olfactory Sensitivity to this compound Across Different Organisms

The available evidence indicates that the ability to detect this compound is present across different phyla, specifically in arthropods and vertebrates (humans), though its ecological meaning and behavioral relevance differ significantly.

In insects like the desert locust and various cattle flies, there is clear evidence of olfactory sensitivity from electrophysiological recordings. annualreviews.orgnih.gov For the desert locust, this sensitivity is directly linked to a specific, fitness-relevant behavior: finding a suitable communal location for oviposition. annualreviews.org For the cattle flies, its presence in host odors suggests a potential role in host-seeking, a critical behavior for these parasitic insects. nih.gov In both cases, the compound is part of a complex chemical blend that guides an innate behavior.

There is currently a lack of data on the olfactory sensitivity to this compound in other mammals or non-insect invertebrates. Such comparative studies would be valuable in understanding the evolutionary history of the receptors that detect this compound and how its perceptual meaning has diverged across different animal lineages.

Interactive Table: Comparative Sensitivity to this compound

Organism GroupSpecies ExampleEvidence of SensitivityBehavioral/Perceptual RoleCitation
Insects (Orthoptera)Schistocerca gregariaElectrophysiological, BehavioralOviposition attractant annualreviews.org
Insects (Diptera)Musca autumnalis, Haematobia irritansElectrophysiologicalPotential host-finding cue nih.gov
Vertebrates (Mammals)Homo sapiensSensory Panel PerceptionContributor to food aroma mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Z 6 Octen 2 One

Sophisticated Extraction and Sample Preparation Protocols for (Z)-6-Octen-2-one

The initial and one of the most critical steps in the analysis of this compound is its efficient extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and versatile technique widely used for the extraction of volatile and semi-volatile compounds. It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a sample or directly immersing it into a liquid sample. The analytes partition between the sample matrix and the fiber coating. For a volatile compound like this compound, headspace SPME is particularly advantageous as it minimizes matrix effects. The selection of the fiber coating is crucial for optimal extraction efficiency; coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often effective for ketones.

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to facilitate the extraction of analytes from a sample matrix into a solvent. The cavitation bubbles produced by ultrasound disrupt the sample matrix, increasing the surface area for mass transfer and accelerating the extraction process. This technique can be applied in the form of ultrasound-assisted solvent extraction or ultrasound-assisted emulsification microextraction (USAEME). USAEME is a miniaturized version that uses a small volume of an appropriate organic solvent dispersed in the aqueous sample by sonication, leading to a high extraction efficiency in a short time.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of analytes. SFE is a green technology as it uses a non-toxic and environmentally benign solvent. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, allowing for selective extraction of target compounds like this compound.

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a gentle distillation technique used for the isolation of volatile aroma compounds from food matrices. The sample is diluted with a solvent and subjected to vacuum distillation at a low temperature. This method is particularly useful for preventing the thermal degradation of sensitive aroma compounds and minimizing the formation of artifacts.

Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone of the separation and quantification of this compound from complex mixtures. Gas chromatography is the most common technique, though liquid chromatography can also be employed, often with derivatization.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

GC-MS is the gold standard for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a chemical fingerprint.

The choice of the GC column's stationary phase is critical for achieving good separation. Non-polar columns, such as those with a 100% dimethylpolysiloxane phase, or mid-polar columns, like those containing 5% phenyl-95% methylpolysiloxane, are commonly used for the analysis of flavor and aroma compounds. The retention of this compound is characterized by its Kovats retention index (RI), which is a standardized measure that is less dependent on chromatographic conditions than the retention time alone.

Table 1: Predicted Kovats Retention Indices for this compound on Different GC Stationary Phases

Stationary Phase Type Polarity Predicted Kovats Retention Index (RI)
Standard Non-Polar (e.g., DB-5) Non-Polar ~1000 - 1100

Note: The actual retention index can vary depending on the specific chromatographic conditions.

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The fragmentation of aliphatic ketones in electron ionization (EI) mass spectrometry typically involves α-cleavage and McLafferty rearrangement.

Table 2: Common Mass Spectral Fragments for Aliphatic Ketones

Fragmentation Mechanism Description Expected m/z for this compound (MW=126.2)
Molecular Ion [M]+• The intact molecule with one electron removed. 126
α-Cleavage (loss of CH₃•) Cleavage of the bond adjacent to the carbonyl group. 111
α-Cleavage (loss of C₅H₉•) Cleavage of the bond on the other side of the carbonyl. 43 (acetyl cation, often the base peak)

Chiral Gas Chromatography for Enantiomeric Excess Determination of this compound

While this compound itself is not chiral, related compounds or impurities might be, or chirality could be introduced through certain reactions. Chiral gas chromatography is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

Cyclodextrin-based CSPs are widely used for the enantioselective analysis of volatile compounds. These are cyclic oligosaccharides that have a chiral cavity. Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are often dissolved in a polysiloxane stationary phase to create a chiral column. The separation of enantiomers on these columns is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase.

Advanced Liquid Chromatography Methods for this compound Analysis

While GC is the preferred method for volatile ketones, advanced liquid chromatography (LC) techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), can also be utilized, especially for less volatile or thermally labile related compounds, or when derivatization is employed.

Direct analysis of short-chain ketones like this compound by reversed-phase LC can be challenging due to their limited retention. To overcome this, derivatization is often employed. Reagents that react with the carbonyl group to introduce a chromophore or a readily ionizable group can significantly enhance detection by UV or mass spectrometry. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with ketones to form hydrazones that can be analyzed by LC-UV or LC-MS.

A UHPLC-MS/MS method would offer high sensitivity and selectivity. The UHPLC system provides rapid separations with high resolution, while the tandem mass spectrometer allows for selective detection and quantification using multiple reaction monitoring (MRM).

Table 3: Illustrative UHPLC-MS/MS Parameters for a Derivatized C8 Ketone

Parameter Condition
UHPLC System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of the derivatized ketone
Flow Rate 0.3 - 0.5 mL/min
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of the derivatized ketone
Product Ions (Q3) Specific fragment ions of the derivatized ketone

Spectroscopic Techniques for Structural Elucidation and Characterization of this compound

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound and for distinguishing it from its (E)-isomer.

The key to differentiating the (Z) and (E) isomers lies in the analysis of the proton-proton coupling constants (J-values) across the double bond and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).

¹H NMR: The chemical shifts of the vinylic protons (the hydrogens on the double bond) and the protons adjacent to the double bond and the carbonyl group are characteristic. The coupling constant between the two vinylic protons (³JHH) is significantly different for the (Z) and (E) isomers. For the (Z)-isomer, the coupling constant is typically in the range of 6-12 Hz, while for the (E)-isomer, it is larger, usually between 12-18 Hz.

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the allylic carbons, will also differ slightly between the (Z) and (E) isomers due to steric effects.

NOESY: This 2D NMR technique detects protons that are close to each other in space. In the (Z)-isomer, the protons on the carbons flanking the double bond will be on the same side and should show a NOESY correlation. In the (E)-isomer, these protons are on opposite sides, and a weaker or no correlation would be expected.

Table 4: Expected ¹H NMR Features for Distinguishing (Z)- and (E)-6-Octen-2-one

NMR Parameter This compound (E)-6-Octen-2-one
Vinylic Proton Coupling Constant (³JHH) ~ 6-12 Hz ~ 12-18 Hz

Infrared (IR) and Raman Spectroscopic Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. For this compound, these techniques are crucial for confirming the presence of its key functional moieties: the ketone carbonyl group (C=O) and the cis-disubstituted carbon-carbon double bond (C=C).

Key Predicted Vibrational Modes for this compound:

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.comvscht.cz The exact position can be influenced by the molecular environment, but it remains a highly characteristic and intense peak. In Raman spectroscopy, the C=O stretch also gives rise to a distinct, often strong, band.

Alkenyl (C=C) Stretching: The C=C double bond stretch in alkenes gives rise to a band in the region of 1680-1640 cm⁻¹. orgchemboulder.com For a cis-disubstituted alkene like this compound, this peak is expected to be of medium intensity in the IR spectrum. In Raman spectroscopy, the C=C stretching vibration is often more intense than in the IR spectrum, especially for symmetrically substituted double bonds.

Vinylic and Aliphatic C-H Stretching: The molecule exhibits two types of C-H stretching vibrations. The stretching of C-H bonds where the carbon is part of the double bond (=C-H) occurs at higher frequencies, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The stretching of C-H bonds in the aliphatic parts of the molecule (CH₃ and CH₂) occurs at frequencies just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. libretexts.org

C-H Bending Vibrations: The out-of-plane bending vibrations of the =C-H bonds are particularly diagnostic for the substitution pattern of the alkene. For a cis-disubstituted double bond, a characteristic strong absorption band is expected in the IR spectrum around 725-675 cm⁻¹. spectroscopyonline.comquimicaorganica.org Aliphatic C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups are also present, typically in the 1470-1370 cm⁻¹ region.

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on established data for its constituent functional groups.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman IntensityNotes
=C-H Stretch3100 - 3000MediumMediumCharacteristic of C-H bonds on the double bond. orgchemboulder.com
-C-H Stretch (Aliphatic)3000 - 2850StrongStrongRepresents the CH₂ and CH₃ groups in the alkyl chain. libretexts.org
C=O Stretch (Ketone)~1715Strong, SharpStrongThe most intense and characteristic peak for the ketone functional group. orgchemboulder.commsu.edu
C=C Stretch (cis-Alkene)1660 - 1630MediumMedium to StrongCharacteristic of the carbon-carbon double bond. spectroscopyonline.com
-CH₂ Scissoring~1465MediumMediumBending vibration within the methylene groups.
-CH₃ Bending (Umbrella Mode)~1375MediumMediumSymmetric bending of the methyl group.
C-C-C Asymmetric Stretch1230 - 1100Medium to StrongWeakVibration involving the carbons alpha to the carbonyl group. spectroscopyonline.com
=C-H Out-of-Plane Bend725 - 675StrongWeakHighly diagnostic for the cis configuration of the double bond. spectroscopyonline.comquimicaorganica.org

Quantitative Analytical Approaches for Trace Level Detection of this compound

The detection and quantification of this compound at trace levels are critical in fields such as food science, environmental monitoring, and fragrance analysis, where it may act as a flavor component or a volatile organic compound (VOC) indicator. Several advanced analytical methodologies are employed for this purpose, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For trace-level detection of this compound, GC-MS is often coupled with a pre-concentration step to enhance sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free sample preparation technique is highly effective for extracting VOCs from various matrices (liquid or solid). mdpi.com A fused-silica fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. mdpi.com Volatile analytes, including this compound, adsorb onto the fiber and are subsequently desorbed into the GC inlet for separation and analysis. Optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., salt addition) is crucial for achieving low detection limits. mdpi.comunicam.it GC-MS methods, when combined with SPME, can achieve limits of quantification (LOQ) in the nanogram per gram (ng/g) or parts-per-billion (ppb) range for many VOCs. mdpi.com

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry that allows for the real-time, online monitoring of VOCs without prior chromatographic separation. asm.orgyoutube.com In a PTR-MS instrument, hydronium ions (H₃O⁺) are used as reagent ions to ionize target analytes through proton transfer reactions in a drift tube. quantumsimmblogs.com This "soft" ionization technique typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying mass spectra. nih.gov PTR-MS is exceptionally sensitive, often capable of detecting compounds at parts-per-trillion (ppt) levels, making it ideal for applications requiring high-throughput screening or monitoring of dynamic processes, such as breath analysis or atmospheric chemistry. youtube.comresearchgate.net

The following table compares these quantitative analytical approaches for the trace level detection of volatile ketones analogous to this compound.

Table 2: Comparison of Quantitative Analytical Approaches for Trace Level Detection

TechniquePrincipleTypical Sample PreparationReported Detection Limits (for analogous VOCs)AdvantagesLimitations
HS-SPME-GC-MSAdsorption of headspace volatiles onto a coated fiber, followed by thermal desorption, chromatographic separation, and mass spectrometric detection. mdpi.comIncubation of sample in a sealed vial, exposure of SPME fiber to headspace. mdpi.com0.2 ng/g to 0.6 ng/g (ppb range). mdpi.comHigh selectivity and specificity; excellent for complex matrices; well-established and widely available. nih.govTime-consuming (requires chromatography); fiber-to-fiber variability; matrix effects can influence quantification. mdpi.com
PTR-MSSoft chemical ionization using proton transfer from H₃O⁺, followed by direct mass analysis. quantumsimmblogs.comDirect introduction of gas-phase sample (e.g., air, headspace).Low pptV range. youtube.comReal-time analysis; very high sensitivity; no chromatographic separation needed; portable instruments available. youtube.comresearchgate.netCannot distinguish between isomers; potential for humidity-dependent responses; less effective for very complex mixtures without pre-separation.

Computational and Theoretical Investigations of Z 6 Octen 2 One

Quantum Chemical Calculations and Electronic Structure Analysis of (Z)-6-Octen-2-one

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like this compound can be understood at a subatomic level. These computational methods, rooted in quantum mechanics, are employed to determine the electronic structure, molecular geometry, and other key physicochemical characteristics. ias.ac.in

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, with the molecular formula C8H14O, these calculations can elucidate the distribution of electron density, identifying regions that are electron-rich or electron-deficient. nist.govplantaedb.com This information is crucial for predicting how the molecule will interact with other chemical species. The presence of a carbonyl group (C=O) and a carbon-carbon double bond (C=C) within the same molecule creates a unique electronic environment. Quantum chemical methods can precisely calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

Systematic analysis of quantum chemical valence parameters, such as net charges on different atoms and bond orders, can provide a detailed, state-specific structural description of the molecule. ias.ac.in These parameters help in constructing a picture that connects classical structural models with quantum chemical descriptions based on wavefunctions. ias.ac.in While specific quantum chemical calculation data for this compound is not extensively available in public literature, general principles of quantum chemistry allow for a theoretical understanding of its electronic properties. For instance, the oxygen atom of the carbonyl group is expected to have a partial negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon would carry a partial positive charge. The π-electrons of the C=C double bond represent another region of high electron density, susceptible to electrophilic addition reactions.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H14O plantaedb.com
Molecular Weight126.20 g/mol plantaedb.com
Exact Mass126.104465066 g/mol plantaedb.com
Topological Polar Surface Area (TPSA)17.10 Ų plantaedb.com
XlogP1.60 plantaedb.com

These computationally derived properties provide a foundational dataset for further theoretical investigations.

Molecular Dynamics Simulations of this compound in Biological and Chemical Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. acs.org By applying the principles of classical mechanics, MD simulations can model the behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. These simulations provide a dynamic picture of molecular interactions, complementing the static information obtained from quantum chemical calculations.

In a chemical environment, such as an aqueous solution, MD simulations can reveal how this compound interacts with solvent molecules. This includes the formation of hydrogen bonds between the carbonyl oxygen and water molecules, as well as hydrophobic interactions involving the alkyl chain. Understanding these interactions is key to predicting the compound's solubility and partitioning behavior.

In a biological context, MD simulations can be used to model the interaction of this compound with proteins, such as olfactory receptors or enzymes. nih.gov These simulations can predict the binding pose of the molecule within a protein's active site and estimate the stability of the resulting complex. nih.gov By tracking the trajectories of the ligand and protein atoms, researchers can identify key amino acid residues involved in the interaction and understand the conformational changes that may occur upon binding. While specific MD simulation studies focused solely on this compound are not readily found in the literature, the methodologies are well-established for similar volatile organic compounds. For example, simulations can be employed to understand how volatile compounds partition into different biological phases or how they are metabolized. mdpi.com

The parameters for such simulations are typically derived from a combination of experimental data and quantum chemical calculations, which provide the necessary force field parameters to describe the intra- and intermolecular forces governing the system's dynamics.

In Silico Modeling of this compound Receptor Interactions and Ligand-Binding

In silico modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in predicting and understanding the biological activity of compounds like this compound. ajol.infomdpi.com These computational techniques are especially valuable in the field of olfaction and drug discovery for identifying potential protein targets and elucidating the molecular basis of ligand-receptor interactions. nih.govmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, which is a known volatile compound found in some natural products, docking studies could be used to predict its interaction with olfactory receptors. mdpi.comresearchgate.net The process involves generating a three-dimensional model of the receptor's binding pocket and then computationally "docking" the this compound molecule into it. The resulting binding poses are scored based on their predicted binding affinity, which is an estimate of the strength of the interaction. rsc.org

While specific docking studies for this compound are not widely published, predictions of its potential biological targets have been made using cheminformatics tools. For instance, the PlantaeDB database lists several predicted protein targets for this compound based on similarity to known ligands. plantaedb.com

Table 2: Predicted Protein Targets for this compound (via Super-PRED)

Target (CHEMBL ID)UniProt IDProtein NameProbability (%)Model Accuracy (%)
CHEMBL3251P19838Nuclear factor NF-kappa-B p105 subunit92.5996.09
CHEMBL3060Q9Y345Glycine transporter 291.2499.17
CHEMBL2581P07339Cathepsin D84.6698.95
CHEMBL5619P27695DNA-(apurinic or apyrimidinic site) lyase82.7491.11
CHEMBL2111367P27986PI3-kinase p110-alpha/p85-alpha80.9494.33

Source: PlantaeDB plantaedb.com

These predictions, while theoretical, provide a starting point for experimental validation of the biological activities of this compound. The binding affinities and interaction patterns revealed by these models can guide the design of new molecules with desired biological functions. nih.govchemrxiv.org

Cheminformatics and Data Mining for this compound Research and Discovery

Cheminformatics and data mining are powerful computational tools for organizing, analyzing, and extracting valuable information from large chemical datasets. bioconductor.org In the context of this compound, these approaches can be used to identify structurally similar compounds, predict its properties, and uncover potential new applications.

Publicly available chemical databases such as PubChem and ChemSpider contain a wealth of information on this compound, including its chemical structure, identifiers, and some physicochemical properties. nist.govnih.gov Cheminformatics tools can be used to search these databases for compounds with similar structural features, which may share similar biological activities or sensory properties. This can lead to the discovery of new flavor and fragrance compounds or potential drug leads.

Data mining techniques can be applied to large datasets of volatile compounds from various natural sources to identify patterns in their occurrence. nih.gov For example, analyzing the volatile profiles of different plant species or microorganisms could reveal new natural sources of this compound or co-occurring compounds that contribute to a specific aroma. mdpi.commdpi.com

Furthermore, cheminformatics models can be built to predict various properties of this compound, such as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are important for assessing its potential as a therapeutic agent. plantaedb.commdpi.com While the ADMET properties for this compound are not yet predicted in some databases, the frameworks for such predictions are well-established. plantaedb.com

By integrating data from various sources and applying sophisticated analysis techniques, cheminformatics and data mining can significantly accelerate research and discovery related to this compound and other small molecules.

Table 3: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name(Z)-oct-6-en-2-one
CAS Registry Number74810-53-0
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3/b4-3-
InChI KeyFPXPWFLCGOFSTQ-ARJAWSKDSA-N
Canonical SMILESCC=CCCCC(=O)C
Isomeric SMILESC/C=C\CCCC(=O)C

Sources: NIST WebBook, PlantaeDB nist.govplantaedb.com

Future Directions and Emerging Research Frontiers for Z 6 Octen 2 One

Novel Biotechnological Applications and Sustainable Production Strategies for (Z)-6-Octen-2-one

The demand for natural and sustainably sourced compounds for use as flavors, fragrances, and biofuel precursors has driven innovation in biotechnology. repec.org The production of methyl ketones, like this compound, is an area ripe for the application of metabolic engineering and biocatalysis.

Biotechnological Production: Microbial fermentation presents a promising avenue for the sustainable production of this compound. nih.gov The biosynthetic pathways for methyl ketones are typically derived from fatty acid metabolism. repec.orgmaxapress.com Researchers have successfully engineered microorganisms like Escherichia coli to produce various methyl ketones by modifying the β-oxidation pathway. nih.govfrontiersin.org This is often achieved by overexpressing key enzymes such as acyl-CoA oxidase and thioesterases, which can convert fatty acid intermediates into the desired ketone products. nih.govnih.gov The biosynthesis of an unsaturated ketone like this compound would likely involve the metabolism of an unsaturated fatty acid precursor.

Sustainable Strategies: Future strategies could focus on utilizing renewable feedstocks, such as glucose or plant-based biomass, for microbial fermentation, thereby reducing reliance on petroleum-based chemical synthesis. iastate.edu The selection or engineering of microbial strains capable of efficiently converting these feedstocks into specific unsaturated fatty acids is a critical step. The table below outlines a hypothetical engineered pathway for production.

| Table 1: Hypothetical Engineered Microbial Pathway for this compound Production | | :--- | :--- | | Step | Description | | 1. Feedstock Utilization | Engineered E. coli or yeast utilizes a renewable carbon source (e.g., glucose). | | 2. Unsaturated Fatty Acid Synthesis | Upregulation of desaturase enzymes to produce specific C8 unsaturated fatty acid precursors. | | 3. β-Oxidation Intermediate Accumulation | Modification of the β-oxidation cycle (e.g., deletion of key enzymes like fadA) to cause the accumulation of β-ketoacyl-CoA thioesters. nih.gov | | 4. Thioesterase Action | Overexpression of a specific thioesterase (e.g., FadM) to hydrolyze the β-ketoacyl-CoA, forming a β-keto acid. nih.gov | | 5. Decarboxylation | Spontaneous or enzyme-catalyzed decarboxylation of the β-keto acid to yield the final product, this compound. frontiersin.org |

Novel Applications: While many methyl ketones are explored as biofuels, the specific properties of this compound may lend it to more specialized applications. repec.org Its unsaturated nature could make it a valuable precursor for the synthesis of other complex molecules in the chemical industry. Further research into its sensory properties could also expand its use as a specialty flavor or fragrance component.

Integration of Multi-Omics Technologies in this compound Biosynthesis and Activity Studies

To fully understand and engineer the production of this compound, an integrated multi-omics approach is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the biological processes involved. researchgate.netmdpi.com

Elucidating Biosynthetic Pathways: In organisms where this compound is naturally produced, such as certain plants or marine organisms, multi-omics can pinpoint the exact genes and enzymes responsible. frontiersin.orgacs.org

Metabolomics: Techniques like GC-MS and LC-MS would be used to confirm the presence and quantity of this compound and track its accumulation under different conditions, alongside other related metabolites. mdpi.com

Transcriptomics: RNA-sequencing can identify genes that are highly expressed when the compound is being produced. By correlating gene expression profiles with metabolite profiles, candidate genes involved in the biosynthetic pathway (e.g., specific desaturases, oxidases, or thioesterases) can be identified. mdpi.comacs.org

Genomics & Proteomics: Once candidate genes are identified, their functions can be confirmed through proteomic analysis to detect the presence of the encoded enzymes and genomic analysis to understand their regulation.

Investigating Biological Activity: Multi-omics can also shed light on the compound's biological activity. For instance, if this compound acts as a signaling molecule, treating a biological system with the compound and then performing transcriptomic or proteomic analysis could reveal which cellular pathways are affected, providing clues to its function and mechanism of action.

| Table 2: Application of Multi-Omics in this compound Research | | :--- | :--- | | Omics Field | Specific Application | | Genomics | Identify biosynthetic gene clusters and regulatory elements related to methyl ketone production. | | Transcriptomics | Correlate gene expression levels (e.g., of FAD, LOX, ADH genes) with compound accumulation to find key enzymes. mdpi.comfrontiersin.org | | Proteomics | Quantify the protein levels of candidate enzymes to confirm their role in the biosynthetic pathway. | | Metabolomics | Profile volatile and non-volatile compounds to identify precursors, intermediates, and the final product, this compound. researchgate.net |

This integrated approach has been successfully used to uncover the formation mechanisms of aroma compounds in various fruits and plants and would be directly applicable to studying this compound. frontiersin.org

Development of Advanced Bioinspired Systems Based on this compound Signaling

While the specific signaling roles of this compound are not yet known, the field of bio-inspired technology offers a framework for how such a molecule could be utilized in advanced sensor systems. nih.gov Research into bio-inspired sensors for volatile organic compounds (VOCs) provides a roadmap for future development. researchgate.netnih.gov

These systems often mimic biological olfactory processes, where specific proteins bind to odorants to trigger a signal. nih.govfrontiersin.org A potential future direction would be the development of a biosensor for the sensitive and selective detection of this compound.

Components of a Bio-inspired Sensor:

Recognition Element: This could be a Chemosensory Protein (CSP) or an Odorant-Binding Protein (OBP) engineered for high affinity and selectivity to this compound. nih.govwikipedia.org These small, soluble proteins are found in insects and are responsible for the initial detection of a wide range of volatile molecules. scienceopen.comfrontiersin.org

Transducer: The binding event between the protein and the target molecule would need to be converted into a measurable signal (e.g., electrical or optical). This could be achieved by immobilizing the recognition element on a platform like a field-effect transistor or a surface with dynamic wrinkling properties that change upon VOC exposure. nih.govnih.gov

Although systems based on signaling initiated by this compound are speculative without evidence of its role as a pheromone or signaling cue, the creation of sensors for it is a tangible goal. Such a sensor could be invaluable for monitoring food quality, detecting its presence in marine environments, or for industrial process control during biotechnological production.

Interdisciplinary Collaborative Research on the Ecological and Evolutionary Significance of this compound

Unraveling the full story of this compound requires breaking down disciplinary silos. Its presence in diverse environments, from marine hydrolysates to plants, suggests complex ecological roles that can only be understood through collaborative research. usap-dc.orguol.de

Ecological Significance: Chemical cues are fundamental to the functioning of marine ecosystems, mediating interactions from predator-prey dynamics to reproduction. nih.goveolss.net The identification of this compound in marine organisms suggests it may function as a chemical signal. Future research should investigate its potential roles:

Pheromone: Does it attract mates or signal aggregation?

Kairomone: Do predators use it to locate prey?

Allomone: Does it act as a chemical defense against predators or microbial fouling? nih.gov Unsaturated ketones are known to function as defensive compounds in some marine invertebrates. tdx.cat

Evolutionary Significance: Understanding how and why the biosynthetic pathway for this compound evolved requires a combination of phylogenetics, chemistry, and ecology. noaa.govnih.gov By mapping the presence of this compound and its associated genes across different species, researchers could deduce its ancestral functions and track how its role has changed over evolutionary time. For instance, a compound that originally served as a simple metabolic byproduct may have been co-opted to function as a chemical defense or a signaling molecule. eolss.net

Collaborative research programs, which bring together marine chemists, molecular biologists, ecologists, and evolutionary biologists, are essential. usap-dc.orgufl.edufau.edu Such teams can jointly conduct fieldwork, perform complex chemical and genetic analyses, and design ecologically relevant behavioral experiments to test hypotheses about the compound's function and importance in the marine environment. numberanalytics.com

Q & A

Q. What are the standard methods for synthesizing (Z)-6-Octen-2-one, and how can purity be ensured?

Q. How can the stereochemical configuration (Z) of 6-Octen-2-one be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is definitive. Irradiation of the vinylic proton (δ 5.2–5.4 ppm) in the (Z)-isomer shows enhancement of the adjacent methyl group protons (δ 1.6–1.8 ppm). Alternatively, compare experimental infrared (IR) carbonyl stretching frequencies (∼1715 cm⁻¹) with computational predictions (e.g., DFT simulations) to validate geometry .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and GC-MS is recommended. Key NMR signals include:
  • ¹H NMR : Vinyl protons (δ 5.2–5.4 ppm, multiplet), carbonyl-adjacent methyl (δ 2.1 ppm, singlet).
  • ¹³C NMR : Carbonyl carbon (δ 207–210 ppm), allylic carbons (δ 120–130 ppm).
    IR confirms the ketone group (∼1715 cm⁻¹). GC-MS provides molecular ion [M⁺] at m/z 142 .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions between experimental and theoretical vibrational spectra of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity. Perform DFT calculations (B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM for CHCl₃) to match experimental IR peaks. Compare force constants and vibrational modes to identify misassignments. For unresolved gaps, use Raman spectroscopy to cross-validate .

Q. What experimental strategies address low yields in stereoselective synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):
  • Vary temperature (0°C vs. room temperature).
  • Test catalysts (e.g., chiral Lewis acids for enantioselectivity).
  • Monitor by TLC/GC-MS. Low yields may stem from competing [E]-isomer formation; use polar aprotic solvents (e.g., DMF) to stabilize transition states. Statistical analysis (ANOVA) identifies significant factors .

Q. How can conflicting literature data on the compound’s solubility in polar solvents be reconciled?

Q. What statistical tools are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for EC₅₀ calculations. Validate with bootstrap resampling (10,000 iterations) to estimate confidence intervals. For small datasets, apply non-parametric tests (Mann-Whitney U) .

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